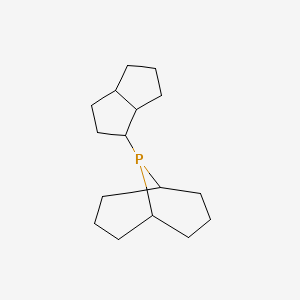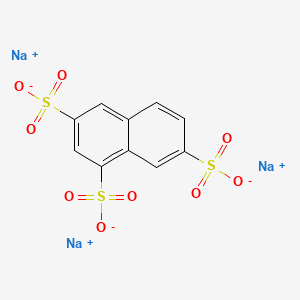
Trisodium naphthalene-1,3,7-trisulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium naphthalene-1,3,7-trisulphonate is a chemical compound with the molecular formula C10H5Na3O9S3. It is a trisulfonated derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its high solubility in water and its use in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trisodium naphthalene-1,3,7-trisulphonate is typically synthesized through the sulfonation of naphthalene. The process involves the following steps:
Sulfonation: Naphthalene is treated with fuming sulfuric acid (oleum) to introduce sulfonic acid groups at the 1, 3, and 7 positions.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium naphthalene-1,3,7-trisulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it back to naphthalene or its partially sulfonated derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalene or partially sulfonated naphthalene.
Substitution: Derivatives with different functional groups replacing the sulfonic acid groups.
Applications De Recherche Scientifique
Trisodium naphthalene-1,3,7-trisulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism by which trisodium naphthalene-1,3,7-trisulphonate exerts its effects depends on its application:
In chemical reactions: Acts as a sulfonating agent or a stabilizer.
In biological systems: Interacts with proteins and other biomolecules, potentially altering their function or stability.
In industrial applications: Provides stability to formulations and prevents degradation of other components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trisodium naphthalene-1,3,6-trisulphonate
- Trisodium naphthalene-1,3,5-trisulphonate
- Trisodium naphthalene-2,4,8-trisulphonate
Uniqueness
Trisodium naphthalene-1,3,7-trisulphonate is unique due to its specific sulfonation pattern, which can influence its reactivity and solubility compared to other trisulfonated naphthalene derivatives. This unique pattern can make it more suitable for certain applications where other derivatives might not perform as well.
Propriétés
Numéro CAS |
84100-31-2 |
|---|---|
Formule moléculaire |
C10H5Na3O9S3 |
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
trisodium;naphthalene-1,3,7-trisulfonate |
InChI |
InChI=1S/C10H8O9S3.3Na/c11-20(12,13)7-2-1-6-3-8(21(14,15)16)5-10(9(6)4-7)22(17,18)19;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;/q;3*+1/p-3 |
Clé InChI |
ZMIKQGGRDSRURY-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


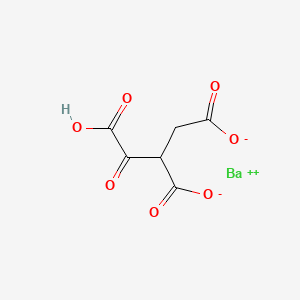
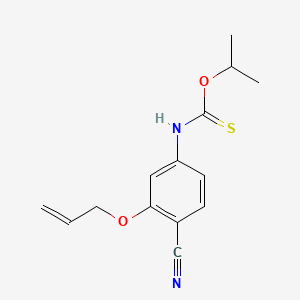
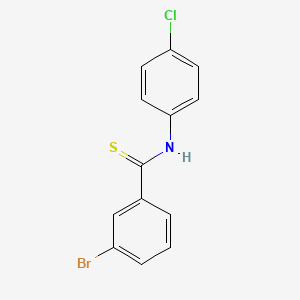
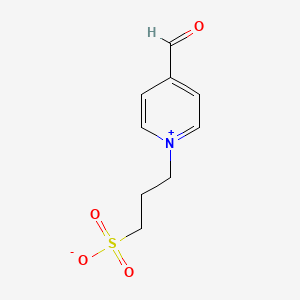

![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)



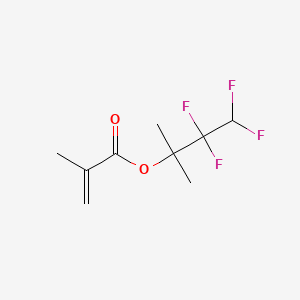
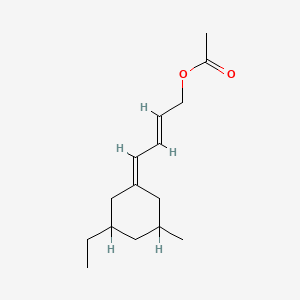
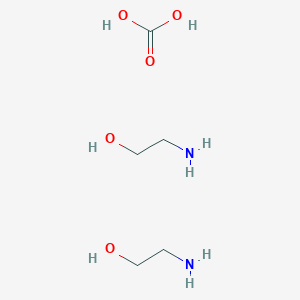
![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)
